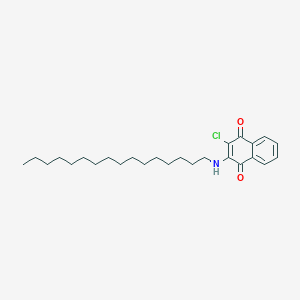
2,4-DI-T-Butyl-6-isopropylphenol
Overview
Description
2,4-DI-T-Butyl-6-isopropylphenol is a phenolic compound known for its unique chemical structure and properties. It is a white crystalline solid with a phenolic odor and is primarily used as a raw material for the production of several commercially important antioxidants and UV absorbers .
Preparation Methods
The synthesis of 2,4-DI-T-Butyl-6-isopropylphenol typically involves the butylation of phenol through a Friedel-Crafts alkylation reaction. This process uses isobutylene as the alkylating agent and is catalyzed by strong acids such as triflic acid or solid acids like zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .
Chemical Reactions Analysis
2,4-DI-T-Butyl-6-isopropylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the phenolic ring .
Scientific Research Applications
2,4-DI-T-Butyl-6-isopropylphenol has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of antioxidants and UV absorbers . In biology and medicine, it has been studied for its potential as a toxic secondary metabolite produced by various organisms . It is also used in the production of agrochemicals, fragrances, and catalysts .
Mechanism of Action
The mechanism of action of 2,4-DI-T-Butyl-6-isopropylphenol involves its interaction with molecular targets and pathways within organisms. It exhibits potent toxicity against various organisms, including the producers themselves . The compound’s phenolic structure allows it to act as a radical scavenger, protecting cells from oxidative damage .
Comparison with Similar Compounds
2,4-DI-T-Butyl-6-isopropylphenol can be compared to other similar compounds such as 2,4-Di-tert-butylphenol and 2,6-Di-tert-butylphenol . These compounds share similar phenolic structures but differ in their specific substituents and positions on the phenolic ring. The unique combination of tert-butyl and isopropyl groups in this compound contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
2,4-ditert-butyl-6-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-11(2)13-9-12(16(3,4)5)10-14(15(13)18)17(6,7)8/h9-11,18H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEGJZYQXAYULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634186 | |
| Record name | 2,4-Di-tert-butyl-6-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22354-52-5 | |
| Record name | 2,4-Di-tert-butyl-6-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(2-Chlorophenyl)-3-[3-[4-(2-chlorophenyl)benzo[f]quinolin-3(4H)-ylidene]-1-propenyl]-benzo[f]quinolinium perchlorate](/img/structure/B3368977.png)



